N-[(4-Fluorophenyl)methyl]-1-methyl-1H-pyrazol-4-amine
CAS No.:
Cat. No.: VC15756838
Molecular Formula: C11H12FN3
Molecular Weight: 205.23 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C11H12FN3 |
|---|---|
| Molecular Weight | 205.23 g/mol |
| IUPAC Name | N-[(4-fluorophenyl)methyl]-1-methylpyrazol-4-amine |
| Standard InChI | InChI=1S/C11H12FN3/c1-15-8-11(7-14-15)13-6-9-2-4-10(12)5-3-9/h2-5,7-8,13H,6H2,1H3 |
| Standard InChI Key | ZAJZPRZPJWJCOX-UHFFFAOYSA-N |
| Canonical SMILES | CN1C=C(C=N1)NCC2=CC=C(C=C2)F |
Introduction
N-[(4-Fluorophenyl)methyl]-1-methyl-1H-pyrazol-4-amine is a synthetic organic compound with significant interest in medicinal chemistry due to its potential applications in drug development. This compound features a pyrazole ring substituted with a methyl group and a 4-fluorobenzyl group, which enhances its biological activity and pharmacological properties.
Synthesis and Reactivity
The synthesis of N-[(4-Fluorophenyl)methyl]-1-methyl-1H-pyrazol-4-amine typically involves the reaction of 4-fluorobenzyl chloride with 1-methyl-1H-pyrazol-4-amine under basic conditions. This reaction is often conducted in aprotic solvents like dimethylformamide (DMF) at elevated temperatures, similar to the synthesis of related pyrazole derivatives.
Chemical Reactivity
This compound can participate in various chemical reactions due to its functional groups. The pyrazole moiety is particularly reactive, allowing it to undergo transformations such as nucleophilic substitution and electrophilic addition reactions.
Biological Activity and Potential Applications
N-[(4-Fluorophenyl)methyl]-1-methyl-1H-pyrazol-4-amine exhibits notable biological activities, making it a candidate for pharmaceutical development. Its structural characteristics, including the fluorobenzyl group and the pyrazole ring, contribute to its potential therapeutic applications, particularly in neurological disorders and other therapeutic areas .
Comparison with Related Compounds
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume